molecular formula C8H6Cl2N2O B8529237 Cyclopropyl(4,6-dichloropyrimidin-5-yl)methanone

Cyclopropyl(4,6-dichloropyrimidin-5-yl)methanone

Cat. No.: B8529237
M. Wt: 217.05 g/mol
InChI Key: LPKNCFYQYOJJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(4,6-dichloropyrimidin-5-yl)methanone is a useful research compound. Its molecular formula is C8H6Cl2N2O and its molecular weight is 217.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6Cl2N2O

Molecular Weight

217.05 g/mol

IUPAC Name

cyclopropyl-(4,6-dichloropyrimidin-5-yl)methanone

InChI

InChI=1S/C8H6Cl2N2O/c9-7-5(6(13)4-1-2-4)8(10)12-3-11-7/h3-4H,1-2H2

InChI Key

LPKNCFYQYOJJKR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(N=CN=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add chromium oxide (VI) (5.84 g, 58.4 mmoles) portion wise to cyclopropyl-(4,6-dichloro-pyrimidin-5-yl)-methanol (4.0 g, 18.2 mmoles) in 80.0 mL acetone at 0° C. and stirr for 30 min at 0° C. Next add isopropyl alcohol to quench the excess reagent and stir for another 15 min at room temperature. Cool to 0° C. and pour onto sat. NaHCO3 solution. Filter through Celite® bed, extract with ethyl acetate (3×50 mL), and wash the combined organic layers with saturated aqueous sodium chloride. Dry and concentrate under reduced to give the title compound as a colorless oil (2.0 g, Yield 50%, 9.2 mmol).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.84 g
Type
catalyst
Reaction Step One
Yield
50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.